1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxy groups may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,4-dimethoxyphenyl)propan-2-one: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one: The position of the ethoxy groups on the phenyl ring is different, which can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxy groups, which provide a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H17ClO3 |
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Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(2,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
PEJAGRFTBBGTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
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